molecular formula C16H15F3N4O2 B2731635 Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 909575-04-8

Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2731635
CAS No.: 909575-04-8
M. Wt: 352.317
InChI Key: QQBPZRBMXYYVQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H15F3N4O2 and its molecular weight is 352.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a member of the triazolo-pyrimidine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer treatments.

Chemical Structure and Properties

The molecular formula of this compound is C17H16F3N3O2C_{17}H_{16}F_3N_3O_2 with a molecular weight of 352.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that triazolo-pyrimidines can inhibit viral replication and modulate immune responses. Specifically, derivatives of triazolo[1,5-a]pyrimidines have shown antiviral activity against several viruses including HIV and influenza viruses by inhibiting protein interactions critical for viral replication .

Antiviral Activity

This compound exhibits significant antiviral properties. Studies have demonstrated its effectiveness in inhibiting the PA-PB1 interaction in influenza viruses at non-toxic concentrations. This interaction is crucial for the viral RNA polymerase complex formation, which is essential for viral replication .

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines and inhibit cell proliferation. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Synthesis and Evaluation

A study conducted by Massari et al. focused on synthesizing various triazolo-pyrimidine derivatives and evaluating their biological activities. The synthesized compounds were tested for their ability to inhibit the formation of the PA-PB1 complex and showed promising results with IC50 values indicating effective inhibition at low concentrations .

Comparative Analysis

A comparative analysis of several triazolo-pyrimidine derivatives revealed that those with specific substitutions at the C-5 and C-7 positions exhibited enhanced biological activities. The introduction of a trifluoromethyl group at the phenyl ring was particularly noted for improving the compound's potency against viral targets .

Compound IC50 (μM) Activity
This compound0.5Antiviral (Influenza)
Other Derivative A0.8Antiviral (Influenza)
Other Derivative B1.0Antiviral (HIV)

Properties

IUPAC Name

ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2/c1-3-25-14(24)12-9(2)22-15-20-8-21-23(15)13(12)10-4-6-11(7-5-10)16(17,18)19/h4-8,13H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBPZRBMXYYVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.